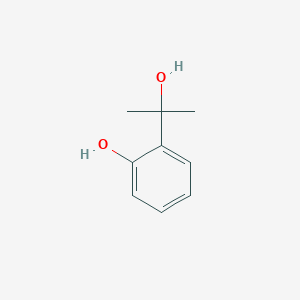

2-(2-Hydroxypropan-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAFTLGUMWLXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 2-(2-Hydroxypropan-2-yl)phenol"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxypropan-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a substituted phenol with applications as a chemical intermediate and building block. As a Senior Application Scientist, this document moves beyond simple procedural outlines to deliver field-proven insights into synthetic strategy, explaining the causal relationships behind methodological choices. We present a comparative analysis of two primary synthetic routes—Friedel-Crafts alkylation and a Grignard reaction—ultimately recommending the latter for its superior control and yield. The guide includes detailed, step-by-step protocols for the preferred synthesis and a multi-faceted characterization workflow designed as a self-validating system. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring researchers and drug development professionals can confidently synthesize and verify this target compound with high purity.

Introduction

This compound is an organic compound featuring a phenol ring substituted with a tertiary alcohol group at the ortho position. Its bifunctional nature—containing both a nucleophilic phenol and a tertiary alcohol—makes it a versatile intermediate in organic synthesis, including the development of novel ligands, polymer chemistry, and as a precursor for more complex molecular architectures.

Chemical Identity and Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 3045-32-7 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point | 252.7±7.0 °C (Predicted) | [3] |

| Density | 1.122±0.06 g/cm³ (Predicted) | [3] |

| Monoisotopic Mass | 152.083729621 Da | [1] |

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound primarily involves the formation of a carbon-carbon bond at the ortho position of the phenol ring. Two classical methods are considered here: Friedel-Crafts alkylation and a Grignard-based approach. The choice of strategy is critical and hinges on balancing reaction efficiency, control over regioselectivity, and avoidance of side products.

Route 1: Friedel-Crafts Alkylation

Theoretically, a direct approach is the Friedel-Crafts alkylation of phenol with acetone in the presence of a Lewis or Brønsted acid catalyst.[4] This reaction proceeds via an electrophilic aromatic substitution mechanism where the acid catalyst activates the acetone to form an electrophile that is subsequently attacked by the electron-rich phenol ring.

While conceptually straightforward, this method is fraught with practical difficulties. The primary issue is the interaction between the phenol's hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃).[5] The lone pairs on the phenolic oxygen coordinate strongly with the Lewis acid, deactivating the ring towards electrophilic attack and reducing catalyst efficacy.[5] Furthermore, phenols are bidentate nucleophiles, meaning reactions can occur at the aromatic ring (C-alkylation) to give the desired product, or at the phenolic oxygen (O-alkylation) to yield an ether byproduct.[5] High catalyst concentrations, which might favor C-alkylation, can also promote undesirable polymerization and rearrangement reactions.[4]

Caption: Recommended Grignard synthesis workflow with key stages.

Detailed Experimental Protocol: Grignard Synthesis

The following protocol details the recommended multi-step synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Anhydrous solvents and inert atmosphere techniques are critical for the success of the Grignard reaction.

Step A: Protection of 2-Bromophenol as 2-Bromoanisole

-

To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously and add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield pure 2-bromoanisole.

Step B: Synthesis of 2-(2-Hydroxypropan-2-yl)anisole

-

Set up an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings (1.2 eq) in the flask and flame-dry under a stream of nitrogen.

-

Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction.

-

Dissolve 2-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium and observe for initiation (disappearance of iodine color, gentle reflux).

-

Once initiated, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve anhydrous acetone (1.1 eq) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction cautiously by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. [6]

Step C: Demethylation to Yield this compound

-

Dissolve the crude 2-(2-hydroxypropan-2-yl)anisole from the previous step in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add a strong Lewis acid, such as boron tribromide (BBr₃, 1.2 eq), dropwise.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into a beaker of ice water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography (e.g., using a hexane/ethyl acetate solvent system) to obtain pure this compound. [6]

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons (4H): Multiplets in the range of δ 6.8-7.3 ppm. Phenolic OH (1H): Broad singlet, δ ~4-7 ppm (D₂O exchangeable). [7]Tertiary Alcohol OH (1H): Singlet, δ ~2-3 ppm (D₂O exchangeable). [8]Methyl Protons (6H): Singlet at δ ~1.6 ppm. |

| ¹³C NMR | Aromatic Carbons: 6 signals expected in the aromatic region (~115-155 ppm). Tertiary Carbon (C-OH): Signal around δ 73 ppm. Methyl Carbons: Signal around δ 30 ppm. |

| IR Spectroscopy | O-H Stretch (Phenol & Alcohol): Very broad and strong band from ~3200-3500 cm⁻¹. [8][9]Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹. [7]C-O Stretch (Tertiary Alcohol): Strong band around 1150-1220 cm⁻¹. [9] |

| Mass Spectrometry (GC-MS/LC-MS) | Molecular Ion (M⁺): Expected at m/z = 152. [10]Key Fragments: [M-CH₃]⁺ at m/z = 137 (loss of a methyl group via alpha cleavage), [M-H₂O]⁺ at m/z = 134 (dehydration). [7][8] |

Self-Validating Protocol Explanation

This characterization suite forms a self-validating system.

-

Mass Spectrometry confirms the correct molecular weight and provides fragmentation data consistent with the expected structure.

-

IR Spectroscopy provides definitive evidence for the presence of both hydroxyl functional groups (phenol and tertiary alcohol) and the aromatic ring.

-

NMR Spectroscopy gives the final, unambiguous structural confirmation. The number of protons, their chemical environments (chemical shift), and their connectivity (splitting patterns, though limited here by singlets) provide a detailed map of the molecule, confirming the ortho-substitution pattern and the presence of the 2-hydroxypropan-2-yl group.

Conclusion

This guide has detailed a robust and reliable pathway for the synthesis of this compound. By choosing a Grignard-based strategy that incorporates a protecting group, researchers can achieve superior control and yield compared to the more problematic Friedel-Crafts alkylation. The causality behind this choice—avoiding catalyst deactivation and side reactions—is a key insight for process development. The comprehensive characterization workflow, integrating MS, IR, and NMR, provides a rigorous and self-validating method to ensure the final product's identity, structure, and purity, meeting the high standards required for research and drug development applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Dispatches from Molecule World. (2024). “Friedel-Crafty” Reactions with Chloroacetone. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols.

-

Student Doctor Network Forums. (2014). Friedel-Crafts Alkylation with Phenol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-(2-hydroxypropyl)phenol. Retrieved from [Link]

-

UCF CHM2210. (2025). Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

-

Reddit. (2024). Grignard reagent rxn with phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

Sources

- 1. This compound | C9H12O2 | CID 827955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | 3045-32-7 [m.chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. protocols.io [protocols.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 10. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Hydroxypropan-2-yl)phenol

Introduction: Defining the Molecule

2-(2-Hydroxypropan-2-yl)phenol, identified by its CAS Number 3045-32-7, is an organic compound featuring a phenol core substituted at the ortho position with a 2-hydroxypropan-2-yl group.[1][2][3] This unique structure, containing both a weakly acidic phenolic hydroxyl group and a tertiary alcohol, imparts a distinct set of physicochemical properties that make it a molecule of interest for applications in polymer science, organic synthesis, and materials chemistry. As a derivative of phenol, it shares some characteristics with commodity chemicals like Bisphenol A, yet its specific ortho-substitution and additional hydroxyl functionality offer different steric and bonding possibilities.

This guide provides a detailed examination of its core physicochemical properties, outlines robust experimental protocols for their determination, and discusses the safety and handling considerations essential for laboratory and industrial applications. The information herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Caption: Molecular structure of this compound.

Section 1: Core Physicochemical Properties

The utility of a chemical compound is fundamentally dictated by its physical and chemical properties. These values influence its reactivity, solubility, formulation characteristics, and appropriate applications. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3045-32-7 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₉H₁₂O₂ | PubChem[1][3] |

| Molecular Weight | 152.19 g/mol | PubChem[1], Sigma-Aldrich |

| Physical State | Solid or Semi-solid | Hoffman Fine Chemicals[3] |

| Melting Point | 41-44 °C | ChemicalBook[2] |

| Boiling Point | 252.7 ± 7.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.122 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | Slightly soluble in Chloroform, Methanol | ChemicalBook[2] |

| Acidity (pKa) | ~10 (Estimated, Phenolic Proton) | Inferred from Phenol[4][5] |

| Lipophilicity (XLogP3) | 2.2 | PubChem[1] |

| Polar Surface Area | 40.5 Ų | PubChem[1] |

Physical State and Thermal Properties

With a melting point in the range of 41-44 °C, this compound exists as a low-melting solid or semi-solid at standard ambient temperature and pressure.[2][3] This property is critical for handling, storage, and processing; it may require gentle heating to ensure homogeneity before use. The predicted boiling point of approximately 253 °C suggests it is relatively non-volatile but may be amenable to vacuum distillation for purification, provided it is stable at elevated temperatures.[2]

Solubility Profile

The molecule's structure contains both polar (two hydroxyl groups) and nonpolar (the benzene ring and methyl groups) regions, resulting in moderate polarity. Its slight solubility in solvents like chloroform and methanol is consistent with this amphiphilic character.[2] For applications in drug development or polymer synthesis, a comprehensive solubility study across a wider range of pharmaceutically and industrially relevant solvents would be a necessary step for formulation and reaction condition optimization.

Acidity and Hydrogen Bonding

Section 2: Spectroscopic Profile for Structural Elucidation

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments. The four protons on the aromatic ring would appear as a complex multiplet in the 6.7-7.2 ppm region. The two methyl groups, being chemically equivalent, should produce a sharp singlet at approximately 1.6 ppm, integrating to 6 protons. The two hydroxyl protons will appear as broad singlets, whose chemical shifts are concentration and solvent-dependent; these signals will disappear upon D₂O exchange.

-

¹³C NMR: The spectrum would display nine distinct carbon signals. Four signals would be in the aromatic region (~115-155 ppm), including two oxygen-bearing carbons. The quaternary carbon of the propan-2-yl group would appear around 73 ppm, while the methyl carbons would produce a strong signal around 32 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibrations of both the phenolic and alcoholic groups, likely showing evidence of hydrogen bonding. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear as a series of sharp peaks in the 1450-1600 cm⁻¹ range. A strong C-O stretching band for the phenol and tertiary alcohol would be visible in the 1150-1250 cm⁻¹ region.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 152.19. Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and the loss of a water molecule ([M-18]⁺). Predicted collision cross-section data can further aid in identification in advanced MS techniques.[7]

Section 3: Experimental Methodologies

To ensure scientific integrity, the determination of physicochemical properties must follow validated, reproducible protocols. This section details methodologies for key analyses and a plausible synthetic route.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Protocol 3.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Rationale: DSC is chosen over traditional methods for its high precision and ability to detect subtle thermal events. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing an accurate endotherm for melting.

-

Methodology:

-

Calibrate the DSC instrument using a certified indium standard (m.p. 156.6 °C).

-

Accurately weigh 2-3 mg of the purified compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Place both pans into the DSC cell.

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 70 °C at a rate of 5 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

-

Protocol 3.2: Synthesis via Friedel-Crafts Alkylation

-

Rationale: This method provides a direct and industrially relevant route to the target compound from inexpensive starting materials, phenol and acetone.[8]

-

Methodology:

-

To a stirred solution of phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a strong acid catalyst (e.g., concentrated sulfuric acid or an acidic ion-exchange resin, 0.1 eq).

-

Add acetone (1.1 eq) dropwise to the solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it into ice-cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel to isolate the pure ortho-isomer.

-

Section 4: Safety, Handling, and Storage

As a phenol derivative, this compound requires careful handling. Adherence to standard safety protocols is mandatory to minimize risk.

-

Hazard Identification: The compound is classified under GHS as harmful if swallowed, causing skin irritation, causing serious eye damage, and potentially causing respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust or aerosols. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Section 5: Potential Applications

The bifunctional nature of this compound makes it a versatile building block.

-

Polymer Chemistry: Like bisphenol A, it can serve as a monomer for the synthesis of specialty polymers, including polycarbonates, polyesters, and epoxy resins. The presence of the tertiary alcohol and the ortho-substitution pattern would likely result in polymers with different thermal properties, solubility, and chemical resistance compared to those derived from bisphenol A.

-

Organic Synthesis: The phenolic hydroxyl group can be used for ether or ester formation, while the tertiary alcohol can undergo its own set of reactions. This makes it a useful intermediate for creating more complex molecules in multi-step syntheses.

-

Pharmaceutical Research: Phenolic structures are common motifs in biologically active compounds. This molecule could serve as a starting fragment for the development of novel therapeutic agents.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that position it as a valuable intermediate in various scientific fields. Its low melting point, moderate solubility, and dual hydroxyl functionality are key characteristics that researchers and developers can leverage. A thorough understanding of its thermal behavior, spectroscopic signature, and safety profile, as detailed in this guide, is the foundation for its successful application in pioneering new materials and molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Chemsrc. (n.d.). 2-(2-(4-Hydroxyphenyl)propan-2-yl)phenol. Retrieved January 14, 2026, from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 3045-32-7 | this compound. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Science Lab. (2005). Material Safety Data Sheet Phenol. Retrieved January 14, 2026, from [Link]

-

Chemspace. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H12O2). Retrieved January 14, 2026, from [Link]

-

ChemSynthesis. (n.d.). 2-(2-hydroxypropyl)phenol. Retrieved January 14, 2026, from [Link]

-

protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved January 14, 2026, from [Link]

-

Stenutz. (n.d.). 2-(hydroxymethyl)phenol. Retrieved January 14, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(2-hydroxypropan-2-yl)phenol (C9H12O2). Retrieved January 14, 2026, from [Link]

-

Patsnap Synapse. (2024). What is 2-hydroxypropanol used for? Retrieved January 14, 2026, from [Link]

-

BYJU'S. (2020). Uses Of Phenol. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Two-step synthesis of poly(2,2-bis(4-hydroxyphenyl)propan). Retrieved January 14, 2026, from [Link]

-

University of California, Davis. (n.d.). pKa Table. Retrieved January 14, 2026, from [Link]

-

Utah Tech University. (n.d.). pKa Chart. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C9H12O2 | CID 827955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3045-32-7 [m.chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. websites.nku.edu [websites.nku.edu]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. guidechem.com [guidechem.com]

- 7. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 8. 2-(2-(4-Hydroxyphenyl)propan-2-yl)phenol | CAS#:837-08-1 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Hydroxypropan-2-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the compound 2-(2-Hydroxypropan-2-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal reasoning behind spectral features, offering field-proven insights into data interpretation and acquisition. By integrating theoretical principles with practical methodologies, this guide serves as a self-validating reference for the unambiguous structural elucidation of this bifunctional aromatic compound.

Introduction: The Structural Imperative

In the realm of chemical synthesis and analysis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide focuses on this compound, a molecule featuring both a phenolic hydroxyl group and a tertiary alcohol on an ortho-substituted benzene ring. This combination of functionalities presents a rich and instructive case study for spectroscopic analysis.

The molecular identity is defined by its formula, C₉H₁₂O₂, and a molecular weight of 152.19 g/mol .[1][2] Our investigation will systematically decode the spectral signatures that arise from this specific atomic arrangement.

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Expertise & Rationale

NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of every proton and carbon atom. For this compound, ¹H NMR will confirm the number of protons in different environments (aromatic, methyl, hydroxyl), while ¹³C NMR will identify all unique carbon atoms. The key to a trustworthy analysis is the correct assignment of signals based on chemical shift (δ), spin-spin splitting (multiplicity), and integration. [3] 3.2. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ortho-substitution pattern will create a complex, non-first-order splitting pattern in the aromatic region. [4][5]The two hydroxyl protons are expected to be broad and their chemical shifts can vary significantly with sample concentration and purity. A D₂O exchange experiment is the definitive method for their identification.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2–6.8 | Multiplet (m) | 4H | Ar-H | Protons on the disubstituted benzene ring. The electron-donating -OH and alkyl groups will shift these signals slightly upfield from benzene (7.3 ppm). [3][6] |

| ~5.0–8.0 | Broad Singlet (br s) | 1H | Ar-OH | Phenolic proton. Chemical shift is concentration-dependent. Disappears upon D₂O shake. [7][8] |

| ~2.0–4.0 | Broad Singlet (br s) | 1H | C-OH | Tertiary alcohol proton. Also concentration-dependent and will exchange with D₂O. |

| ~1.6 | Singlet (s) | 6H | -C(CH ₃)₂ | The two methyl groups are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. |

3.3. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to the lack of symmetry, all nine carbon atoms are expected to be unique and produce nine distinct signals.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C -OH (Aromatic) | The aromatic carbon directly attached to the electron-withdrawing phenolic oxygen is significantly deshielded. [3] |

| ~140 | C -C(CH₃)₂OH (Aromatic) | The other substituted aromatic carbon (quaternary). |

| ~128–118 | Aromatic C H | Four signals are expected for the four protonated aromatic carbons. |

| ~75 | C (CH₃)₂OH | The quaternary carbon of the tertiary alcohol group typically appears in the 50-80 ppm range. [8] |

| ~30 | -C(C H₃)₂ | The two equivalent methyl carbons appear in the aliphatic region. |

3.4. Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Optimize shimming to achieve narrow, symmetrical peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

-

D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH protons will disappear or significantly diminish.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. Expertise & Rationale

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Under Electron Ionization (EI), the molecule is ionized to a radical cation (the molecular ion, M⁺•), which then undergoes characteristic fragmentation. The stability of the aromatic ring suggests that the molecular ion peak will be prominent. [9]The most logical fragmentation pathways are driven by the formation of stable carbocations, particularly through cleavage alpha to the tertiary alcohol oxygen. [10][11] 4.2. Predicted EI Fragmentation Pattern

The molecular ion (M⁺•) is expected at an m/z of 152, consistent with the molecular formula C₉H₁₂O₂. [1]

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

|---|---|---|---|

| 152 | [C₉H₁₂O₂]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight. Expected to be prominent due to the stable aromatic ring. [9] |

| 137 | [M - CH₃]⁺ | α-Cleavage | Loss of a methyl radical from the tertiary alcohol group. This is a highly favorable pathway, leading to a resonance-stabilized oxonium ion. [11]Often the base peak. |

| 134 | [M - H₂O]⁺• | Dehydration | Loss of a neutral water molecule, a common fragmentation for alcohols. [9][11] |

| 94 | [C₆H₆O]⁺• | Rearrangement & Loss of Acetone | McLafferty-type rearrangement leading to the elimination of neutral acetone, resulting in a phenol radical cation. |

4.3. Fragmentation Pathway Diagram

Caption: Key Fragmentation Pathways in EI-MS.

4.4. Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program such as: hold at 50°C for 2 min, then ramp to 280°C at 10°C/min.

-

MS Method: Use a standard EI source at 70 eV. Scan over a mass range of m/z 40–400.

-

Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions. Compare the observed spectrum to a library of known compounds for confirmation. [12]

Conclusion

The collective evidence from IR, NMR, and MS provides an unambiguous structural confirmation of this compound.

-

IR spectroscopy confirms the presence of hydroxyl (phenolic and alcoholic), aromatic, and aliphatic functional groups.

-

NMR spectroscopy maps the precise C-H framework, confirming the ortho-substitution pattern, the four distinct aromatic protons, and the six equivalent methyl protons.

-

Mass spectrometry verifies the molecular weight of 152 g/mol and reveals a characteristic fragmentation pattern dominated by alpha-cleavage, which is indicative of the tertiary alcohol moiety.

This guide demonstrates a systematic, multi-technique approach that ensures high confidence in structural assignment, a critical requirement for research, quality control, and regulatory submission in the chemical and pharmaceutical sciences.

References

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. [Link]

-

Fernández, G. IR Spectrum: Alcohols and Phenols. Química Organica.org. [Link]

-

Brown, D. Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry. [Link]

-

ChemHelper. (2019). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]

-

Reusch, W. Alcohol : Mass Spectra Fragmentation Patterns. Michigan State University Department of Chemistry. [Link]

-

Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics. [Link]

-

AdiChemistry. (2024). Infrared spectroscopy alcohols phenols M.Sc NTA CSIR NET GATE IIT JAM. YouTube. [Link]

-

LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Whitman College. GCMS Section 6.10. [Link]

-

Jasperse, J. Short Summary of 1H-NMR Interpretation. North Dakota State University. [Link]

-

Sadtler Research Laboratories. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]

-

IGNOU. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

Ashenhurst, J. Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 827955, this compound. [Link]

-

PubChemLite. This compound (C9H12O2). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10888095, 2-(2-Hydroxypropyl)phenol. [Link]

-

The University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. [Link]

-

King's Centre for Visualization in Science. Phenol IR Spectrum. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11116238, 4-(2-Hydroxypropan-2-yl)phenol. [Link]

-

Hoffman Fine Chemicals. CAS 3045-32-7 | this compound. [Link]

Sources

- 1. This compound | C9H12O2 | CID 827955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. pubs.aip.org [pubs.aip.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 9. GCMS Section 6.10 [people.whitman.edu]

- 10. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. uab.edu [uab.edu]

An In-depth Technical Guide to 2-(2-Hydroxypropan-2-yl)phenol (CAS Number: 3045-32-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxypropan-2-yl)phenol, registered under CAS number 3045-32-7, is a phenolic compound characterized by a phenol ring substituted at the ortho position with a 2-hydroxypropan-2-yl group.[1] This unique structural arrangement, featuring both a phenolic hydroxyl group and a tertiary alcohol, imparts specific chemical properties that make it a subject of interest in various chemical synthesis and research applications. This guide provides a comprehensive overview of its known properties, potential hazards, and handling protocols, synthesized from available technical data to assist researchers in its safe and effective utilization.

Chemical Identity and Structure

The identity of a chemical compound is fundamental to its study and application. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound[1]

-

CAS Number: 3045-32-7[1]

-

Molecular Formula: C₉H₁₂O₂[1]

-

Molecular Weight: 152.19 g/mol [1]

-

Synonyms: o-Hydroxy-alpha,alpha-dimethylbenzyl Alcohol, 2-Hydroxy-alpha,alpha-dimethylbenzenemethanol, 2-(1-hydroxy-1-methylethyl)phenol[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Physical State | Solid or Semi-solid or oil | [2] |

| Color | Off-White | [3] |

| Melting Point | 41-44 °C | [3] |

| Boiling Point (Predicted) | 252.7 ± 7.0 °C | [3] |

| Density (Predicted) | 1.122 ± 0.06 g/cm³ | [3] |

| Solubility | Chloroform, Methanol (Slightly) | [3] |

| pKa (Predicted) | 10.15 ± 0.35 | [3] |

Spectroscopic Data

While comprehensive, experimentally-derived spectral data for this compound are not widely available in public databases, predicted mass spectrometry data can provide some guidance for characterization.

Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 153.09100 |

| [M+Na]⁺ | 175.07294 |

| [M-H]⁻ | 151.07644 |

| [M+NH₄]⁺ | 170.11754 |

| [M+K]⁺ | 191.04688 |

Source: PubChemLite[4]

For definitive structural confirmation, researchers should perform their own spectroscopic analyses (NMR, IR, MS) on their samples.

Synthesis

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

It is crucial for researchers to perform this synthesis with appropriate safety precautions and to purify the product thoroughly, confirming its identity via spectroscopic methods.

Applications and Biological Activity

Currently, there is limited specific information in the public domain regarding the direct applications of this compound in drug development or its specific biological activities. It is primarily available as a laboratory chemical and building block for organic synthesis.[2]

However, the broader class of phenolic compounds is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7] The presence of both a phenolic hydroxyl group and a tertiary alcohol in this compound suggests that it could be a precursor for the synthesis of more complex molecules with potential biological relevance. For instance, it is listed as an intermediate in the synthesis of 2,4'-Bisphenol A, a derivative used in the preparation of low-molecular-weight epoxy resins.[3] Further research is needed to explore the specific biological profile of this compound.

Hazards and Safety Information

Understanding the hazards associated with a chemical is paramount for safe handling in a laboratory setting. This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Classification:

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335 | May cause respiratory irritation |

Source: PubChem[1]

Safety Precautions:

Due to its hazard profile, strict safety protocols should be followed when handling this compound:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles. A face shield may be necessary for splash protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[2]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound (CAS 3045-32-7) is a bifunctional organic compound with potential as a synthetic intermediate. While its direct applications in drug development are not yet well-documented, its chemical structure suggests possibilities for further derivatization. Researchers working with this compound must be aware of its significant hazards, particularly its potential to cause serious eye damage, skin and respiratory irritation, and harm if swallowed. Adherence to stringent safety protocols is essential. Further investigation into the synthesis, reactivity, and biological activity of this molecule may reveal novel applications in medicinal chemistry and materials science.

References

-

PubChem. This compound. Available from: [Link]

-

PubChem. 2-(2-Hydroxyethyl)phenol. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 3045-32-7 | this compound | MFCD02324111. Available from: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

-

Khan Academy. Synthesis using Grignard reagents_Part1 | Alcohols, phenols and ethers | Chemistry. Available from: [Link]

-

UCF CHM2210. Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Available from: [Link]

-

PubChemLite. This compound (C9H12O2). Available from: [Link]

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. Available from: [Link]

-

ResearchGate. Study of the stability of 2-methoxy-4-(2-propenyl) hydroxybenzene in biological material. Available from: [Link]

-

MDPI. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives. Available from: [Link]

-

MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Available from: [Link]

-

Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available from: [Link]

-

ResearchGate. Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol. Available from: [Link]

-

ACS Publications. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Available from: [Link]

Sources

- 1. This compound | C9H12O2 | CID 827955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | 3045-32-7 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Positional Isomers of (2-Hydroxypropan-2-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ortho, meta, and para positional isomers of (2-Hydroxypropan-2-yl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, physicochemical properties, and potential applications of these closely related phenolic compounds. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for understanding the nuanced differences imparted by substituent positioning on the aromatic ring. Detailed, self-validating experimental protocols, comparative data tables, and mechanistic diagrams are provided to support advanced research and development activities.

Introduction: A Tale of Three Isomers

Phenolic compounds are a cornerstone of organic chemistry, serving as versatile building blocks for pharmaceuticals, polymers, and specialty chemicals. Within this broad class, (2-Hydroxypropan-2-yl)phenols represent a unique subclass characterized by a tertiary alcohol substituent on a phenol framework. The molecular formula for these compounds is C₉H₁₂O₂.[1][2][3] While seemingly simple, the precise placement of the (2-hydroxypropan-2-yl) group—ortho, meta, or para—relative to the phenolic hydroxyl group dramatically influences the molecule's physical, chemical, and biological properties.

This guide focuses on the three primary positional isomers:

-

2-(2-Hydroxypropan-2-yl)phenol (Ortho isomer)

-

3-(2-Hydroxypropan-2-yl)phenol (Meta isomer)

-

4-(2-Hydroxypropan-2-yl)phenol (Para isomer)

Understanding the distinct characteristics of these isomers is critical. For instance, the para isomer is a known stabilizer for polymers and a key intermediate in organic synthesis.[4] Its presence as a metabolite of Bisphenol A (BPA) also links it to significant toxicological and environmental research.[5] The ortho and meta isomers, while less commercially prominent, are crucial for academic studies on steric hindrance, hydrogen bonding, and regioselective synthesis.

This document will explore the causality behind their synthetic pathways, provide robust protocols for their differentiation, and present their properties in a comparative framework to empower researchers in their experimental design and application development.

Molecular Structure and Physicochemical Properties

The fundamental difference between the three isomers lies in the spatial relationship between the two hydroxyl groups, which dictates intermolecular and intramolecular interactions.

dot graph Isomer_Structures { layout=neato; node [shape=none, margin=0]; edge [style=invis];

// Ortho Isomer ortho [pos="0,2!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=827955&t=l", label="this compound\n(Ortho)"];

// Meta Isomer meta [pos="2.5,2!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=458142&t=l", label="3-(2-Hydroxypropan-2-yl)phenol\n(Meta)"];

// Para Isomer para [pos="1.25,0!", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11116238&t=l", label="4-(2-Hydroxypropan-2-yl)phenol\n(Para)"];

ortho -- meta; meta -- para; para -- ortho; } endente Caption: Molecular structures of the ortho, meta, and para isomers.

The proximity of the two hydroxyl groups in the ortho isomer allows for strong intramolecular hydrogen bonding, which significantly affects its physical properties, such as boiling point and solubility, compared to the meta and para isomers where such bonding is not possible.

Comparative Physicochemical Data

The following table summarizes key quantitative data for each isomer, providing a clear basis for comparison in experimental planning.

| Property | This compound (Ortho) | 3-(2-Hydroxypropan-2-yl)phenol (Meta) | 4-(2-Hydroxypropan-2-yl)phenol (Para) |

| CAS Number | 3045-32-7[1] | 7765-97-1[2] | 2948-47-2 |

| Molecular Weight | 152.19 g/mol [1] | 152.19 g/mol [2] | 152.19 g/mol [3] |

| Melting Point (°C) | 41-44[6] | Not available | 105-107 |

| Boiling Point (°C) | 252.7 (Predicted)[6] | Not available | Not available |

| Density (g/cm³) | 1.122 (Predicted)[6] | Not available | Not available |

| pKa | Not available | Not available | 10.01 (Predicted)[7] |

| XLogP3 | 2.2[1] | 1.8[2] | 1.6[3] |

Note: Some data points are predicted values from computational models due to the limited availability of experimentally determined values, particularly for the meta isomer.

Synthesis and Mechanistic Considerations: A Focus on Regioselectivity

The most common and industrially relevant method for synthesizing these isomers is the Friedel-Crafts alkylation of phenol with acetone, typically catalyzed by a strong acid.[8] The choice of catalyst, temperature, and solvent are critical variables that dictate the regioselectivity of the reaction, i.e., the ratio of ortho, meta, and para products formed.

The Underlying Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[9]

-

Generation of the Electrophile: The acid catalyst protonates the acetone, which then loses water to form a resonance-stabilized carbocation (an electrophile).

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl group of phenol is a strong activating, ortho-para directing group.

-

Rearomatization: The resulting intermediate loses a proton to regenerate the aromatic ring and the catalyst, yielding the final product.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} endente Caption: Generalized workflow for Friedel-Crafts alkylation of phenol.

Causality in Experimental Choices

-

Catalyst Choice: Strong Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄ are effective.[8] However, the phenol's hydroxyl group can coordinate with Lewis acids, potentially deactivating the catalyst and the ring.[10] Therefore, Brønsted acids or milder Lewis acids are often preferred.

-

Temperature Control: Higher temperatures can favor the thermodynamically more stable para isomer and may lead to side reactions. Lower temperatures often increase the proportion of the ortho isomer.

-

Solvent: The choice of solvent can influence catalyst activity and product distribution. Non-polar solvents are common.

Self-Validating Experimental Protocol: Synthesis of 4-(2-Hydroxypropan-2-yl)phenol

This protocol describes a representative synthesis that prioritizes the para isomer and includes self-validating quality control steps.

Materials:

-

Phenol (Reagent Grade)

-

Acetone (ACS Grade)

-

Concentrated Sulfuric Acid (98%)

-

Toluene

-

Sodium Bicarbonate (Saturated Solution)

-

Brine (Saturated NaCl Solution)[11]

-

Anhydrous Sodium Sulfate[11]

-

Hexane and Ethyl Acetate (for chromatography)

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 10 g of phenol in 100 mL of toluene.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add 15 mL of acetone, followed by the dropwise addition of 5 mL of concentrated sulfuric acid over 20 minutes, keeping the internal temperature below 10°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water. Transfer to a separatory funnel and neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with 50 mL of brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]

-

Purification (Self-Validation Step 1): Purify the crude product via flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity).[11] Collect fractions and analyze by TLC to isolate the para isomer, which is typically the major product.

-

Characterization (Self-Validation Step 2): Confirm the identity and purity of the isolated product. Obtain a melting point (expected: 105-107°C) and record ¹H and ¹³C NMR spectra to verify the structure.

Spectroscopic Characterization: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for unambiguously identifying each isomer.

¹H NMR Spectroscopy

The key differentiating feature in the ¹H NMR spectrum is the pattern of signals in the aromatic region (typically 6.5-7.5 ppm).[12]

-

Ortho Isomer: Exhibits a complex multiplet pattern due to the four adjacent, non-equivalent aromatic protons.

-

Meta Isomer: Also shows a complex pattern, but it differs distinctly from the ortho isomer due to the different symmetry.

-

Para Isomer: Presents the simplest pattern. Due to the molecule's symmetry, it shows two distinct doublets (an AA'BB' system), which is a clear diagnostic feature.

The protons of the two methyl groups on the side chain typically appear as a sharp singlet around 1.5 ppm in all three isomers. The two -OH protons will appear as broad singlets whose chemical shifts are highly dependent on concentration and solvent.[12] A "D₂O shake" experiment can be used to confirm the identity of the -OH peaks, as they will disappear from the spectrum upon exchange with deuterium.[12][13]

¹³C NMR Spectroscopy

The number of unique signals in the aromatic region of the ¹³C NMR spectrum reflects the symmetry of each isomer.

-

Ortho & Meta Isomers: Will show 6 distinct aromatic carbon signals.

-

Para Isomer: Will show only 4 distinct aromatic carbon signals due to its C₂ symmetry axis.

Infrared (IR) Spectroscopy

-

All Isomers: Will show a strong, broad absorption in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol and phenol groups.[12] They will also exhibit a strong C-O stretching band.

-

Ortho Isomer: The O-H stretching band may appear sharper and at a slightly lower frequency compared to the others due to intramolecular hydrogen bonding.

| Spectroscopic Feature | Ortho Isomer | Meta Isomer | Para Isomer |

| ¹H NMR (Aromatic) | Complex multiplet | Complex multiplet | Two doublets (AA'BB') |

| ¹³C NMR (Aromatic Signals) | 6 signals | 6 signals | 4 signals |

| IR (O-H Stretch) | Broad, may be sharper due to intramolecular H-bonding | Broad | Broad |

Applications and Biological Relevance

While all three isomers are valuable research chemicals, their applications and biological significance vary considerably.

-

This compound (Ortho): Primarily used in academic research for studying steric effects and as a ligand in coordination chemistry. Its GHS hazard classifications include warnings for being harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[1]

-

3-(2-Hydroxypropan-2-yl)phenol (Meta): Limited documented applications, serving mainly as a reference compound in analytical studies.

-

4-(2-Hydroxypropan-2-yl)phenol (Para): This isomer has the most significant commercial and biological relevance.

-

Industrial Applications: It is used as a stabilizer for polymers like polystyrene and polypropylene.[4] It also serves as an intermediate in the synthesis of other organic chemicals.[4]

-

Biological Relevance: It is a known metabolite of Bisphenol A (BPA), a widely used industrial chemical with known endocrine-disrupting properties.[5] Studying the formation and fate of this para isomer is crucial for understanding the toxicology and metabolic pathways of BPA.[5]

-

Toxicity: Like many phenolic compounds, it can be toxic, acting as a protein denaturant and causing tissue necrosis upon significant exposure.[3][14] It is classified as harmful if swallowed and an irritant to skin, eyes, and the respiratory system.[3]

-

Conclusion

The positional isomers of (2-Hydroxypropan-2-yl)phenol provide a classic textbook example of how subtle changes in molecular architecture lead to profound differences in properties and utility. The para isomer stands out for its industrial applications and its critical role in the metabolic pathway of BPA. The ortho and meta isomers, while less studied, remain important for fundamental chemical research. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to produce, isolate, and characterize these compounds with confidence, ensuring the integrity and validity of their scientific investigations. Future research may focus on exploring the unique biological activities of the ortho and meta isomers and developing more selective and sustainable synthetic methodologies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

enviPath. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. Manchester University. Retrieved from [Link]

-

protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

AccessMedicine. (n.d.). PHENOL AND RELATED COMPOUNDS. In Poisoning & Drug Overdose, 8e. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

Sources

- 1. This compound | C9H12O2 | CID 827955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 458142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-Hydroxypropan-2-yl)phenol | C9H12O2 | CID 11116238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. osbornelab.manchester.edu [osbornelab.manchester.edu]

- 6. This compound | 3045-32-7 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. byjus.com [byjus.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. protocols.io [protocols.io]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

"Friedel-Crafts reaction of phenol with acetone to yield 2-(2-Hydroxypropan-2-yl)phenol"

An In-Depth Technical Guide to the Friedel-Crafts Reaction of Phenol with Acetone

A Senior Application Scientist's Perspective on the Synthesis of Bisphenol A via 2-(2-Hydroxypropan-2-yl)phenol Intermediates

Executive Summary

The acid-catalyzed condensation of phenol and acetone is a cornerstone of the polymer industry, representing a classic example of a Friedel-Crafts reaction. While the nominal query focuses on the synthesis of this compound, it is crucial for researchers and drug development professionals to understand that this compound is a key, yet transient, intermediate. The reaction's overwhelming thermodynamic and kinetic drive is towards the formation of 2,2-bis(4-hydroxyphenyl)propane, universally known as Bisphenol A (BPA). This guide provides a comprehensive exploration of the reaction mechanism, the pivotal role of the mono-alkylated intermediates, process optimization, and detailed experimental protocols, grounding all claims in authoritative scientific literature.

Introduction: Industrial Significance and Chemical Foundations

The reaction between phenol and acetone is one of the most significant industrial-scale electrophilic aromatic substitution reactions.[1][2] Its primary product, Bisphenol A, is a critical monomer for the production of high-performance polymers, including polycarbonates and epoxy resins, which are indispensable in manufacturing everything from optical media and electronic components to food packaging and protective coatings.[3][4]

The synthesis is a type of Friedel-Crafts hydroxyalkylation, where a carbonyl compound (acetone), activated by an acid catalyst, generates an electrophile that alkylates an electron-rich aromatic ring (phenol).[5] The availability of both phenol and acetone in large quantities, primarily from the cumene process, contributes to the economic viability of BPA production.[6] The reaction is also noted for its high atom economy, with water being the only significant byproduct, aligning with principles of green chemistry.[6]

The Core Reaction Mechanism: A Step-Wise Dissection

The synthesis of BPA is a two-step electrophilic aromatic substitution process catalyzed by a strong acid.[7] Understanding this pathway is essential to controlling the reaction and minimizing the formation of impurities.

Step 1: Generation of the Electrophile The reaction initiates with the protonation of the carbonyl oxygen of acetone by a strong acid catalyst (e.g., H⁺ from p-TsOH or a sulfonic acid resin). This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating the formation of a resonance-stabilized tertiary carbocation.

Step 2: First Electrophilic Attack and Formation of Mono-Adducts An electron-rich phenol molecule then acts as a nucleophile, attacking the activated acetone electrophile. Due to the hydroxyl group being an ortho-, para-directing activator, the attack occurs at the positions ortho or para to the -OH group. This step results in the formation of two key isomeric intermediates:

-

This compound (ortho-adduct)

-

4-(2-Hydroxypropan-2-yl)phenol (para-adduct)

The para-isomer is generally favored due to reduced steric hindrance. These mono-alkylated phenols are more reactive than phenol itself, meaning they readily participate in the subsequent step.

Step 3: Second Electrophilic Attack to Form Bisphenol A The mono-adduct, for instance, 4-(2-Hydroxypropan-2-yl)phenol, is protonated by the acid catalyst, leading to the loss of a water molecule and the formation of a new, highly stabilized carbocation. This carbocation is then attacked by a second molecule of phenol, again preferentially at the para position. A final deprotonation regenerates the aromaticity and the acid catalyst, yielding the final product, 2,2-bis(4-hydroxyphenyl)propane (p,p'-BPA).

Below is a Graphviz diagram illustrating the complete mechanistic pathway.

Caption: Reaction mechanism for the synthesis of Bisphenol A.

Optimizing the Synthesis: Key Parameters and Causality

The yield and purity of the final BPA product are highly dependent on several critical experimental choices. A failure to control these parameters can lead to a complex mixture of byproducts.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Catalyst | Strong Brønsted or Lewis acids.[8] Industrially, sulfonated polystyrene resins are common.[6] | Homogeneous catalysts (HCl, H₂SO₄, p-TsOH) are effective but highly corrosive, necessitating specialized equipment.[7] Heterogeneous catalysts like cation-exchange resins (e.g., Amberlyst-15) are preferred in industrial settings as they are less corrosive, easily separated from the reaction mixture, and can be regenerated and reused.[9] |

| Reactant Ratio | Large excess of phenol (e.g., >10:1 molar ratio of phenol to acetone).[3] | A high concentration of phenol ensures the complete conversion of acetone.[6] This minimizes the self-condensation of acetone, which can form impurities like mesityl oxide, and suppresses the formation of other complex byproducts.[7] |

| Temperature | Typically 60°C to 80°C.[10] | This temperature range offers a balance between a practical reaction rate and selectivity. Higher temperatures can accelerate side reactions and lead to the formation of undesired isomers and chromans, compromising product purity.[10] The reaction is often governed by kinetic control at lower temperatures and thermodynamic control at higher temperatures, which can affect the ratio of isomers formed.[11][12] |

| Water Content | Minimized; often <0.5%.[10] | Water is a byproduct of the condensation. Its presence in the reaction mixture can deactivate the acid catalyst and shift the reaction equilibrium backward, reducing the overall yield. Dehydrating agents or azeotropic distillation can be employed to remove water as it forms.[7] |

Byproducts and Impurities: A Self-Validating System

The trustworthiness of any protocol lies in its ability to account for and control potential side reactions. In BPA synthesis, several byproducts can form, and their presence is indicative of suboptimal reaction conditions.

-

o,p'-BPA: The ortho,para-isomer, 2-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)propane, is a common impurity formed when one of the phenol molecules adds via its ortho position.[10]

-

Trisphenols: These are formed when a third phenol molecule reacts with the intermediate carbocation.[10]

-

Dianin's Compound: A chroman derivative that can form under certain conditions.

-

Isopropenyl Phenol: Can be formed from the cracking of BPA or its intermediates.[]

The presence of these impurities necessitates rigorous purification steps, typically involving distillation to remove excess phenol and unreacted acetone, followed by melt crystallization or recrystallization from a solvent to isolate high-purity p,p'-BPA.[]

Experimental Protocol: Laboratory Synthesis using p-Toluene Sulfonic Acid

This protocol describes a general laboratory-scale synthesis of Bisphenol A. It is designed as a self-validating system where careful execution should yield a product whose purity can be readily assessed.

5.1. Materials and Reagents

| Reagent | Formula | M. Wt. | Amount | Moles |

| Phenol | C₆H₅OH | 94.11 g/mol | 23.5 g | 0.25 |

| Acetone | (CH₃)₂CO | 58.08 g/mol | 2.9 g | 0.05 |

| p-Toluene Sulfonic Acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 g/mol | 8.6 g | 0.045 |

5.2. Equipment

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Micro-syringe or dropping funnel

-

Apparatus for vacuum distillation and recrystallization

5.3. Step-by-Step Methodology

-

Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stirrer, heating mantle, and a reflux condenser.

-

Charging Reactants: To the flask, add 23.5 g of phenol and 8.6 g of the PTSA catalyst.[7]

-

Heating: Begin stirring and heat the mixture to 60°C.

-

Initiation: Once the temperature is stable, slowly add 2.9 g of acetone using a micro-syringe over 10-15 minutes. An exothermic reaction may be observed.[7]

-

Reaction: Maintain the mixture at 60°C with continuous stirring for 4-6 hours.

-

Workup (Distillation): After the reaction period, cool the mixture. Set up for vacuum distillation to remove water and any unreacted acetone.

-

Purification (Recrystallization): The crude product is a mixture of BPA and excess phenol. High-purity crystals are typically obtained by forming a 1:1 adduct with phenol and recrystallizing from a suitable solvent like aqueous ethanol or acetic acid.[6] The purified adduct is then heated under vacuum to remove the phenol, yielding pure BPA.

-

Drying: Dry the purified BPA crystals under vacuum to remove any residual solvents.

-

Characterization: Analyze the final product using techniques such as NMR, GC-MS, and melting point determination to confirm its identity and purity.

The following flowchart visualizes the experimental workflow.

Caption: Experimental workflow for the laboratory synthesis of Bisphenol A.

Conclusion

The Friedel-Crafts reaction of phenol with acetone is a robust and highly optimized industrial process. While the synthesis of the mono-adduct this compound is a critical mechanistic step, the reaction conditions are overwhelmingly tailored to drive the synthesis towards the di-substituted product, Bisphenol A. For researchers in materials science and drug development, a deep understanding of the underlying electrophilic substitution mechanism, the factors controlling kinetic versus thermodynamic pathways, and the origins of potential impurities is paramount for synthesizing high-purity materials and for the rational design of related chemical entities.

References

-

Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

- Google Patents. (n.d.). DE112013004111T5 - Conversion of by-products in the synthesis of bisphenol A.

-

National Center for Biotechnology Information. (n.d.). Alkylation of phenol: a mechanistic view. PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. Retrieved from [Link]

-

Quora. (2013). Organic Chemistry: Reaction of phenol with acetone?. Retrieved from [Link]

-

Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?. Retrieved from [Link]

-

Altuwair, I. (2018). Production of Bisphenol A (BPA) By Green Technology. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. Retrieved from [Link]

-

American Chemical Society. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. PubChem. Retrieved from [Link]

-

Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Thermodynamic vs Kinetic Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Student Doctor Network Forums. (2014). Friedel-Crafts Alkylation with Phenol. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12O2). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Bisphenol A-2, 2,-bis (4-hydroxyphenyl) propane: Synonyms: BPA; 4,4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bisphenol A. PubChem. Retrieved from [Link]

-

Cambridge Open Engage. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]

-

Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

Sources

- 1. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. Bisphenol A - Wikipedia [en.wikipedia.org]